Bienvenue dans la boutique en ligne BenchChem!

3-aminobenzo[g]quinoxalin-2(1H)-one

Physicochemical profiling Drug-likeness Solubility prediction

3-Aminobenzo[g]quinoxalin-2(1H)-one (CAS 924867-36-7) is a heterocyclic compound belonging to the benzo[g]quinoxaline family, characterized by a fused naphthalene–pyrazine ring system bearing a primary amino group at position 3 and a carbonyl at position 2. The compound has the molecular formula C₁₂H₉N₃O and a molecular weight of 211.22 g·mol⁻¹.

Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
Cat. No. B8094650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-aminobenzo[g]quinoxalin-2(1H)-one
Molecular FormulaC12H10ClN3O
Molecular Weight247.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N.Cl
InChIInChI=1S/C12H9N3O.ClH/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11;/h1-6H,(H2,13,14)(H,15,16);1H
InChIKeyFLOVJUAYNYCVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobenzo[g]quinoxalin-2(1H)-one – Core Scaffold Properties and Sourcing Baseline


3-Aminobenzo[g]quinoxalin-2(1H)-one (CAS 924867-36-7) is a heterocyclic compound belonging to the benzo[g]quinoxaline family, characterized by a fused naphthalene–pyrazine ring system bearing a primary amino group at position 3 and a carbonyl at position 2 . The compound has the molecular formula C₁₂H₉N₃O and a molecular weight of 211.22 g·mol⁻¹ . The benzo[g]quinoxaline scaffold is a π-expanded analog of the simpler quinoxaline core, and its extended aromatic surface influences electronic properties, lipophilicity, and intermolecular stacking interactions relative to monocyclic quinoxalinones [1]. The presence of a free primary amine at C-3 distinguishes this compound from the parent benzo[g]quinoxalin-2(1H)-one (CAS 66367-17-7) and from 3-alkyl- or 3-aryl-substituted derivatives, providing a nucleophilic handle for further chemical elaboration.

Why Generic Benzoquinoxalinone Analogs Cannot Substitute for 3-Aminobenzo[g]quinoxalin-2(1H)-one in Research and Development


Substituting 3-aminobenzo[g]quinoxalin-2(1H)-one with a closely related benzoquinoxalinone analog—such as the unsubstituted benzo[g]quinoxalin-2(1H)-one, a 3-alkyl derivative, or the isomeric 2-aminobenzo[g]quinazolin-4-one—introduces chemically consequential differences that undermine synthetic utility, physicochemical properties, and biological recognition . The 3-NH₂ group provides a critical hydrogen-bond donor (HBD) site, elevating the topological polar surface area (TPSA) and reducing logP relative to the unsubstituted parent scaffold . In the isomeric quinazoline series, the altered positioning of the nitrogen atoms within the heterocyclic core changes both the electronic character and the hydrogen-bond acceptor (HBA) geometry, which can abolish or invert binding affinity at protein targets that recognize the quinoxaline topology . Synthetic planning that simply replaces this compound with an unsubstituted or alkyl-substituted benzoquinoxalinone loses the primary amine handle required for subsequent amidation, diazotization, Schiff-base formation, or metal-coordination steps, forcing costly re-optimization of downstream synthetic routes [1].

Quantitative Differentiation Evidence for 3-Aminobenzo[g]quinoxalin-2(1H)-one Versus Comparators


Hydrogen-Bond Donor Count and Topological Polar Surface Area Differentiate from Unsubstituted Parent Scaffold

3-Aminobenzo[g]quinoxalin-2(1H)-one presents 2 hydrogen-bond donors (HBD) and a TPSA of 71.77 Ų, whereas the unsubstituted benzo[g]quinoxalin-2(1H)-one (CAS 66367-17-7) possesses only 1 HBD and an estimated TPSA of approximately 41–46 Ų . The additional HBD originates from the primary amine at C-3, which is absent in the parent scaffold. The higher TPSA in the amino derivative predicts improved aqueous solubility and altered membrane permeability, which are critical parameters for biological assay compatibility and lead optimization campaigns .

Physicochemical profiling Drug-likeness Solubility prediction

Synthetic Yield Benchmark: 3-Substituted Benzoquinoxalinones Achieve ≥60% Yield Under Optimized Hinsberg Conditions

Kinetic studies on benzo[g]quinoxalin-2(1H)-one synthesis by the Hinsberg reaction between 2,3-diaminonaphthalene and α-dicarbonyl compounds demonstrate that the unsubstituted derivative (R = H) was obtained in good yields of 80% with pseudo-first-order rate constants of 1 × 10⁻¹ to 1 × 10⁻² min⁻¹ [1]. For 3-substituted analogs bearing R = CH₃, C₆H₅, or (CH₂)₂COOH, yields remained above 60% under optimized aqueous conditions, and pseudo-first-order rate constants were one to two logarithmic units lower than those of the unsubstituted compound [1]. Although the 3-amino derivative was not explicitly studied in this kinetic series, the data establish a class-wide expectation that 3-substituted benzoquinoxalinones are synthetically accessible with >60% yield using the Hinsberg methodology, providing a procurement-relevant benchmark for assessing supplier-provided compound quality and synthetic feasibility [1].

Synthetic methodology Hinsberg reaction Yield optimization

Core Heterocycle Topology: Quinoxaline vs. Quinazoline Isomer Determines Hydrogen-Bond Acceptor Geometry

The isomeric compound 2-aminobenzo[g]quinazolin-4(3H)-one (CAS 33987-05-2) shares the identical molecular formula (C₁₂H₉N₃O, MW 211.22) and purity specification (98%) with the target compound . However, the quinazoline core positions the ring nitrogen atoms in a 1,3-relationship relative to the carbonyl, whereas the quinoxaline core of the target compound places the nitrogen atoms in a 1,4-relationship . This topological difference alters the hydrogen-bond acceptor (HBA) geometry: the quinoxaline-based target compound exposes its nitrogen lone pairs for bidentate coordination along a different vector than the quinazoline isomer, directly impacting molecular recognition by kinase ATP-binding pockets and other adenine-mimetic targets [1]. In medicinal chemistry campaigns employing scaffold-hopping strategies, the quinoxaline–quinazoline pair is a classic example where biological activity is not transferable between isomers despite identical molecular formula and similar computed descriptors.

Structural isomerism Molecular recognition Scaffold hopping

Extended Aromatic Surface Alters Spectroscopic Properties Relative to Monocyclic 3-Aminoquinoxalin-2(1H)-one

The fusion of an additional benzene ring onto the quinoxaline core in 3-aminobenzo[g]quinoxalin-2(1H)-one extends the π-conjugated system compared to the monocyclic 3-aminoquinoxalin-2(1H)-one. Spectroscopic studies on the benzoquinoxalinone series demonstrate a hypsochromic shift of the absorption maximum upon ring fusion [1]. The extended aromatic surface also enhances molar absorptivity and red-shifts the fluorescence emission profile, a property exploited in 2-phenylbenzo[g]quinoxaline derivatives that function as viscosity-sensitive fluorescent probes [2]. The simpler 3-aminoquinoxalin-2(1H)-one lacks this extended conjugation and therefore exhibits different photophysical behavior, making the benzo[g] analog the required scaffold for fluorescence-based probe development.

UV-Vis spectroscopy Fluorescence Electronic properties

Primary Amine Handle Enables Diverse Downstream Derivatization Not Accessible from 3-Alkyl or 3-Aryl Analogs

The C-3 primary amine of 3-aminobenzo[g]quinoxalin-2(1H)-one serves as a site for amidation, sulfonylation, diazotization, Schiff base condensation, and urea/thiourea formation [1]. In contrast, 3-methylbenzo[g]quinoxalin-2(1H)-one and 3-phenylbenzo[g]quinoxalin-2(1H)-one lack this reactive functionality, limiting their derivatization to electrophilic aromatic substitution or cross-coupling reactions that require pre-functionalization [2]. The literature on structurally related 3-aminoquinoxalin-2(1H)-ones confirms that the amine group undergoes efficient C–N cross-dehydrogenative coupling with aliphatic amines under visible-light photoredox catalysis (up to 89% yield), demonstrating the synthetic versatility of this functional group [3]. The unsubstituted parent scaffold (R = H at C-3) cannot directly participate in these transformations, making the amino derivative essential for any project requiring nitrogen-based diversification at the C-3 position.

Synthetic diversification Amine chemistry Building block utility

Patent-Cited Benzo[g]quinoxaline Scaffold Activity Provides Class-Level Biological Precedent

Benzo[g]quinoxaline derivatives are claimed in patent literature as effective compounds against mycobacterial infections (including tuberculosis), cancer, diabetes, and TNFα-mediated inflammation [1]. A structurally related series of 2,4-disubstituted benzo[g]quinoxaline derivatives demonstrated in vitro cytotoxic activity against the MCF-7 breast cancer cell line, with compound 3 exhibiting an IC₅₀ of 2.89 µM compared to doxorubicin (IC₅₀ = 2.01 µM) [2]. Additionally, compound 3 was shown to inhibit topoisomerase IIβ at submicromolar concentration and induce apoptosis via Bax activation and Bcl-2 downregulation [2]. While these data derive from differently substituted benzo[g]quinoxaline analogs and not from the 3-amino derivative itself, they establish that the benzo[g]quinoxaline scaffold is a privileged structure with demonstrated biological target engagement, distinguishing this compound class from simple quinoxaline or quinazoline scaffolds that may lack equivalent potency in the same assays.

Antimicrobial Anticancer Patent landscaping

High-Value Application Scenarios for 3-Aminobenzo[g]quinoxalin-2(1H)-one Deployment


Medicinal Chemistry SAR Campaigns Targeting Kinase or Adenine-Mimetic Binding Pockets

The quinoxaline core of 3-aminobenzo[g]quinoxalin-2(1H)-one serves as an adenine isostere, and its benzo-fused topology distinguishes it from monocyclic quinoxalinone competitors. The primary amine at C-3 provides a vector for amide library synthesis, enabling exploration of hydrogen-bond interactions in kinase hinge regions. The class-level precedent from 2,4-disubstituted benzo[g]quinoxaline derivatives, which achieved MCF-7 IC₅₀ values within 1.44-fold of doxorubicin, supports scaffold viability in anticancer programs [1]. Procurement should prioritize high-purity (>98%) material to avoid confounding biological assay results from trace isomers (e.g., quinazoline contaminants) .

Fluorescent Probe Development and Optical Materials Engineering

The extended π-conjugated benzo[g]quinoxaline chromophore endows this compound with distinct UV-Vis absorption and fluorescence properties relative to unfused quinoxalinones. The documented hypsochromic shift upon ring fusion makes the scaffold attractive for designing viscosity-sensitive or polarity-sensitive fluorescent probes [2]. For materials science applications requiring precise optical bandgap tuning, the 3-NH₂ functional group provides a site for further chromophore extension through diazotization-coupling or Schiff base condensation chemistry [3].

Synthetic Methodology Development for C-3 Functionalized Heterocycles

The 3-amino group enables visible-light photoredox C–N cross-coupling reactions demonstrated on the monocyclic quinoxalinone series with up to 89% yield [4]. Translating this methodology to the benzo[g] derivative offers a pathway to novel N-arylated or N-alkylated benzoquinoxalinones that cannot be accessed from 3-methyl or 3-phenyl precursors. The compound also serves as a reference standard for developing and benchmarking new C-3 amination methodologies on the benzo-fused scaffold [4].

Anti-Infective Lead Identification Based on Privileged Benzo[g]quinoxaline Chemotype

Patent literature explicitly claims benzo[g]quinoxaline derivatives for treatment of mycobacterial infections, including tuberculosis [5]. The 3-amino variant is positioned as an entry point for synthesizing sulfonamide, amide, or urea derivatives that may enhance antimycobacterial potency through improved target binding. Procurement of the amino-substituted scaffold allows medicinal chemistry teams to directly explore the SAR of the C-3 position without de novo scaffold synthesis [5].

Quote Request

Request a Quote for 3-aminobenzo[g]quinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.